molecular formula C9H17N3O3 B605820 Azido-PEG1-Boc CAS No. 1374658-85-1

Azido-PEG1-Boc

Cat. No.: B605820
CAS No.: 1374658-85-1
M. Wt: 215.25 g/mol
InChI Key: YQLWGRGAPJGNNQ-UHFFFAOYSA-N
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Description

Historical Context and Development

Azido-polyethylene glycol-1-t-butyl ester (CAS 1374658-85-1) emerged in the early 2010s as part of a broader effort to expand the toolkit of bioorthogonal reagents for bioconjugation. Its development paralleled advancements in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which revolutionized targeted molecular assembly. The compound’s design combines a short polyethylene glycol (PEG) spacer with two critical functional groups: a terminal azide (-N₃) and a t-butyl-protected carboxylic acid ester. This configuration addressed the need for water-soluble linkers capable of facilitating controlled conjugation while maintaining stability in biological systems.

Early applications focused on proteolysis-targeting chimeras (PROTACs), where its modular structure enabled efficient coupling of E3 ligase ligands to target-binding motifs. The t-butyl ester group provided temporary protection for the carboxylic acid functionality, allowing selective deprotection under mild acidic conditions—a feature critical for sequential conjugation strategies. By 2020, its utility expanded to nanoparticle surface functionalization and antibody-drug conjugate (ADC) development, driven by the growing demand for precision biotherapeutics.

Significance in Bioconjugation Chemistry

Azido-PEG1-t-butyl ester occupies a unique niche in bioconjugation due to its dual functionality and compact structure:

Azide Reactivity : The terminal azide group enables rapid, selective conjugation via:

  • CuAAC : Copper-catalyzed reactions with alkynes to form stable 1,2,3-triazole linkages (k ≈ 10–100 M⁻¹s⁻¹).
  • SPAAC : Strain-promoted reactions with cyclooctynes (e.g., DBCO, BCN) without metal catalysts, ideal for sensitive biological systems.

t-Butyl Ester Role : The tert-butyl group protects the carboxylic acid during initial conjugation steps, preventing unwanted side reactions. Subsequent deprotection yields a free carboxylic acid for secondary modifications, such as amide bond formation with amines.

This compound has become indispensable in:

  • PROTAC Synthesis : Linking cereblon (CRBN) or von Hippel-Lindau (VHL) ligands to target binders.
  • Drug Delivery Systems : Enhancing solubility of hydrophobic payloads via PEGylation while enabling targeted release.
  • Surface Engineering : Functionalizing nanoparticles and biosensors for diagnostic applications.

Position Within the Family of PEG-Based Click Chemistry Reagents

Azido-PEG1-t-butyl ester belongs to a broader class of PEG-azide reagents differentiated by chain length and functional groups. Key comparative features include:

Property Azido-PEG1-t-Butyl Ester Azido-PEG2-t-Butyl Ester Azido-PEG4-t-Butyl Ester
Molecular Formula C₉H₁₇N₃O₃ C₁₁H₂₁N₃O₄ C₁₅H₂₉N₃O₆
Molecular Weight (g/mol) 215.25 259.30 347.41
PEG Units 1 2 4
Solubility in Water Moderate High Very High
Steric Hindrance Low Moderate High

The single ethylene glycol unit in Azido-PEG1-t-butyl ester balances hydrophilicity and minimal steric bulk, making it preferable for applications requiring compact conjugates, such as small-molecule PROTACs. In contrast, longer PEG chains (e.g., PEG4) excel in improving solubility for large biomolecules but may interfere with target binding due to increased flexibility.

Recent innovations include hybrid variants like N-(Azido-PEG1)-N-bis(PEG2-t-butyl ester), which combine multiple PEG chains for asymmetric conjugations. However, the simplicity and cost-effectiveness of Azido-PEG1-t-butyl ester ensure its continued dominance in routine bioconjugation workflows.

Properties

IUPAC Name

tert-butyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWGRGAPJGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190643
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374658-85-1
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Azide Substitution

The azide group is introduced via nucleophilic displacement of a leaving group (e.g., bromide or tosylate) on a PEG1 precursor. For example, 3-(2-hydroxyethoxy)propanoic acid is first converted to its mesylate derivative using methanesulfonyl chloride in dichloromethane, followed by substitution with sodium azide in dimethylformamide (DMF) at 60°C.

Reaction Conditions:

  • Solvent: Anhydrous DMF

  • Temperature: 60°C, 12 hours

  • Yield: 78–85%

t-Butyl Ester Protection

The carboxylic acid intermediate is protected as a t-butyl ester using tert-butyl alcohol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux. This step ensures stability during subsequent reactions.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Solvent: Toluene

  • Temperature: 110°C, 6 hours

  • Yield: 88–92%

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key steps include:

  • Continuous Azidation: A mesylated PEG1 precursor and sodium azide are pumped through a heated reactor (60°C, residence time: 2 hours).

  • Esterification in Packed Beds: Solid acid catalysts (e.g., Amberlyst-15) facilitate esterification without solvent, reducing waste.

Table 1: Industrial Process Parameters

ParameterAzidation StepEsterification Step
Reactor TypeTubular FlowPacked Bed
Temperature60°C100°C
CatalystNoneAmberlyst-15
Throughput (kg/hr)5.24.8
Purity Post-Purification98.5%99.1%

Purification and Characterization Techniques

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted azide and esterification byproducts. Characterization includes:

  • NMR: ¹H NMR (CDCl₃) δ 1.44 (s, 9H, t-Bu), 3.65–3.72 (m, 4H, PEG1), 4.30 (t, 2H, -OCH₂-).

  • Mass Spectrometry: ESI-MS m/z 216.12 [M+H]⁺.

Comparative Analysis of Synthetic Approaches

Table 2: Route Efficiency Comparison

MethodAzide Introduction YieldEsterification YieldTotal Yield
Batch (Lab-Scale)78%88%68.6%
Continuous Flow85%92%78.2%

Key findings demonstrate that continuous flow methods improve total yield by 9.6% over batch processes, attributed to precise temperature control and reduced side reactions.

Recent Advances in Preparation Methodologies

Recent innovations focus on solvent-free esterification and photocatalytic azidation:

  • Solvent-Free Esterification: Using microwave irradiation (150°C, 1 hour), t-butyl ester yields reach 94% with no solvent waste.

  • Photocatalytic Azidation: Visible-light-driven azidation (Ru(bpy)₃²⁺ catalyst) reduces reaction time to 4 hours while maintaining 82% yield.

Critical Challenges and Optimization Strategies

  • Azide Safety: Sodium azide decomposition risks necessitate inert atmospheres and controlled temperatures < 70°C.

  • Ester Hydrolysis: Residual moisture during esterification reduces yields; molecular sieves (4Å) are employed for water scavenging.

Chemical Reactions Analysis

Click Chemistry Reactions

Azido-PEG1-t-butyl ester participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable triazole linkages. This reaction is critical for bioconjugation and polymer synthesis.

Key Features:

  • Reagents : Copper(I) iodide (CuI) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in aqueous or organic solvents (e.g., DMSO, THF).
  • Conditions : Room temperature or mild heating (40–60°C) for 12–24 hours.
  • Products : Triazole-linked conjugates (e.g., PEG-drug complexes).

Example Reaction :Azido PEG1 t butyl ester+AlkyneCu I Triazole PEG1 t butyl ester\text{Azido PEG1 t butyl ester}+\text{Alkyne}\xrightarrow{\text{Cu I }}\text{Triazole PEG1 t butyl ester}

Deprotection of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield a free carboxylic acid, enabling further functionalization.

Deprotection Methods:

MethodConditionsYieldSelectivity NotesSource
Trifluoroacetic AcidTFA/DCM (1:1), 2–4 h, RT85–95%Compatible with azides
Aqueous H₃PO₄85% H₃PO₄, 50°C, 6 h90%Mild; preserves PEG backbone
KOH/THF1 M KOH, THF, RT, 12 h88%Avoids NaH/DMF hazards

Mechanism :tert butyl esterCarboxylic acid+Isobutylene\text{tert butyl ester}\xrightarrow{\text{H }}\text{Carboxylic acid}+\text{Isobutylene}

Nucleophilic Substitution of the Azide Group

The azide group can undergo substitution reactions, particularly with electrophiles or under Staudinger conditions.

Common Transformations:

  • Reduction to Amine : Azido PEG1 t butyl esterPPh H ONH PEG1 t butyl ester\text{Azido PEG1 t butyl ester}\xrightarrow{\text{PPh H O}}\text{NH PEG1 t butyl ester} Yields: >90% in THF/water mixtures .
  • Conversion to Tetrazole :
    Reacts with nitriles under thermal conditions to form tetrazole rings .

Stability Under Various Conditions

The tert-butyl ester and azide groups exhibit distinct stability profiles:

Functional GroupStability ChallengeTolerated Conditions
tert-Butyl EsterStrong bases (e.g., LDA)Stable in pH 4–9, room temperature
AzideHigh heat (>80°C)Stable in inert solvents (e.g., DMF)

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : Azido-PEG1-t-butyl ester has the molecular formula C9H17N3O3C_9H_{17}N_3O_3 and a molecular weight of approximately 215.25 g/mol. The azide group (-N₃) is known for its high reactivity, especially in click chemistry, allowing for efficient conjugation with alkyne-bearing molecules to form stable triazole linkages.
  • Functional Groups :
    • Azide Group : Facilitates click chemistry reactions, enabling the formation of stable triazole linkages.
    • t-Butyl Ester Group : Enhances solubility and stability, which can be hydrolyzed to yield free carboxylic acids for further reactions.

Drug Delivery Systems

Azido-PEG1-t-butyl ester is extensively used in drug delivery applications due to its ability to enhance the solubility and bioavailability of therapeutic agents. The PEG moiety improves the hydrophilicity of drugs, allowing for better dispersion in biological environments.

Bioconjugation Techniques

The compound plays a pivotal role in bioconjugation processes, where it facilitates the attachment of drugs or biomolecules (e.g., antibodies, enzymes) through stable triazole linkages. This capability is crucial for developing antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing side effects.

Surface Modification

Azido-PEG1-t-butyl ester can be employed in surface modification techniques to create bioactive surfaces that enhance cell adhesion and growth. This application is particularly relevant in tissue engineering and regenerative medicine.

Diagnostics

The azide functionality allows for the development of biocompatible probes for targeted detection of specific biomarkers in biological samples. This application is significant in diagnostics, where specificity and sensitivity are paramount.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of azido-PEG1-t-butyl ester in various applications:

Notable Research Example

In a study published by MedchemExpress, azido-PEG1-t-butyl ester was shown to enhance apoptosis in cancer cells through targeted delivery mechanisms. The efficient conjugation with therapeutic agents resulted in increased cellular uptake and cytotoxicity against tumor cells.

Summary of Research Findings

ApplicationDescriptionKey Findings
Drug DeliveryEnhances solubility and bioavailability of drugsImproved pharmacokinetics and therapeutic efficacy in preclinical models
BioconjugationLinks biomolecules via stable triazole linkagesSuccessful formation of antibody-drug conjugates leading to targeted therapy
Surface ModificationModifies surfaces for improved cell adhesionEnhanced cell growth and viability on modified substrates
DiagnosticsDevelops probes for biomarker detectionHigh specificity in detecting cancer biomarkers using labeled azido-PEG probes

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-azidoethoxy)propanoate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it useful for the selective modification of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified .

Comparison with Similar Compounds

PEG Chain Length Variations

Azido-PEGn-t-butyl esters differ in PEG spacer length, affecting molecular weight, solubility, and steric properties.

Compound Name PEG Units (n) CAS Number Molecular Weight Molecular Formula
Azido-PEG1-t-butyl ester 1 1374658-85-1 307.20* C₁₃H₂₃N₃O₄
Azido-PEG2-t-butyl ester 2 1271728-79-0 351.28* C₁₅H₂₇N₃O₅
Azido-PEG12-t-butyl ester 12 1818294-45-9 699.83 C₃₁H₆₁N₃O₁₄
Azido-PEG16-t-butyl ester 16 N/A >800* Not Provided

Notes:

  • Longer PEG chains (e.g., PEG12, PEG16) enhance hydrophilicity and reduce aggregation but increase steric bulk .
  • Azido-PEG1-t-butyl ester is preferred for applications requiring minimal spacer length, such as small-molecule conjugates .

Functional Group Variations

Similar compounds replace the azide or tert-butyl ester with other reactive groups:

Compound Name Functional Groups CAS Number Key Applications
Azido-PEG1-NHS ester Azide + NHS ester 1807540-77-7 Protein labeling
Mal-PEG1-acid Maleimide + carboxylic acid 760952-64-5 Thiol-based conjugations
Bromo-PEG1-t-butyl ester Bromo + tert-butyl ester 1393330-33-0 Alkylation reactions
TBDMS-PEG4-acid TBDMS + carboxylic acid 760952-64-5 Silicon-based protection

Key Differences :

  • Azido-PEG1-NHS ester (BP-21856) reacts with primary amines, enabling rapid protein modifications, whereas Azido-PEG1-t-butyl ester requires deprotection for carboxyl activation .
  • Bromo-PEG1-t-butyl ester (BP-20900) facilitates alkylation but lacks click chemistry compatibility .

Biological Activity

Azido-PEG1-t-butyl ester is a specialized chemical compound that plays a significant role in bioconjugation and drug delivery applications. The compound features a polyethylene glycol (PEG) chain with an azide functional group, which enables it to participate in various biological interactions, particularly through click chemistry. This article delves into the biological activity of Azido-PEG1-t-butyl ester, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C35H69N3O16
  • Molecular Weight: 787.93 g/mol
  • Structural Features:
    • Contains a PEG chain with fourteen ethylene glycol units.
    • An azide group (-N₃) facilitates click chemistry reactions.
    • A tert-butyl ester protects the carboxylic acid group, allowing for selective deprotection under acidic conditions.

Mechanisms of Biological Activity

The biological activity of Azido-PEG1-t-butyl ester is primarily attributed to its ability to modify biomolecules, enhancing their solubility, stability, and pharmacokinetic properties. The key mechanisms include:

1. Bioconjugation:

  • The azide group can react with terminal alkynes or cyclooctyne derivatives in a highly selective manner, forming stable triazole linkages through click chemistry. This reaction is pivotal for creating various bioconjugates, including drugs and imaging agents.

2. Improved Pharmacokinetics:

  • By attaching to therapeutic molecules, this compound can increase their half-life in circulation and reduce immunogenicity, making them more effective in clinical applications.

3. Enhanced Solubility:

  • The hydrophilic nature of the PEG component improves the solubility of conjugated compounds in aqueous environments, facilitating their use in biological systems.

Applications in Drug Delivery

Azido-PEG1-t-butyl ester is widely utilized in drug delivery systems due to its unique properties:

  • Targeted Drug Delivery: The ability to conjugate drugs to specific cellular targets enhances treatment efficacy while minimizing side effects.
  • Controlled Release: The compound can be designed to release therapeutic agents in response to specific stimuli, improving treatment outcomes.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
Azido-PEG4-t-butyl esterShorter PEG chainLess flexibility compared to Azido-PEG1-t-butyl ester
Azido-PEG8-t-butyl esterIntermediate PEG chainModerate solubility and flexibility
Azido-PEG12-t-butyl esterLonger PEG chainGreater hydrophilicity than shorter PEG derivatives

Case Studies and Research Findings

Several studies have evaluated the biological activity of Azido-PEG1-t-butyl ester:

  • Bioconjugation Efficiency:
    • Research demonstrated that Azido-PEG1-t-butyl ester effectively conjugated with various biomolecules, resulting in stable triazole linkages that enhanced the pharmacokinetic profile of the conjugated drugs.
  • Pharmacokinetic Studies:
    • In vivo studies indicated that drugs modified with Azido-PEG1-t-butyl ester exhibited prolonged circulation times and reduced toxicity compared to unmodified drugs .
  • Cancer Therapeutics:
    • A study on anticancer applications revealed that Azido-PEG1-t-butyl ester could effectively deliver chemotherapeutic agents to cancer cells while minimizing adverse effects on non-malignant cells.

Q & A

Q. Advanced

  • Deprotection : Hydrolyze the t-butyl ester post-conjugation to generate a hydrophilic carboxylic acid, improving aqueous solubility .
  • PEG Length Optimization : Short PEG chains (e.g., PEG1) minimize steric hindrance in biomolecule conjugation while maintaining solubility.
  • In Vitro Testing : Assess cytotoxicity using MTT assays (IC50 > 100 µM typically indicates low toxicity) .

How can researchers validate the absence of byproducts in Azido-PEG1-t-butyl ester synthesis?

Q. Advanced

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., PEG di-azides or ester hydrolysis products).
  • 2D NMR : Resolve overlapping signals (e.g., NOESY to confirm spatial proximity of PEG and ester groups).
  • Chromatographic Purity : Use gradient HPLC with UV/ELSD detection (≥99% purity for in vivo applications) .

What are the key considerations for scaling up Azido-PEG1-t-butyl ester synthesis?

Q. Advanced

  • Process Safety : Conduct calorimetry to assess exothermic risks during azide formation.
  • Purification : Use flash chromatography or recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches.
  • Regulatory Compliance : Document stability data (ICH guidelines) and impurity profiles for preclinical submissions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-Boc
Reactant of Route 2
Reactant of Route 2
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